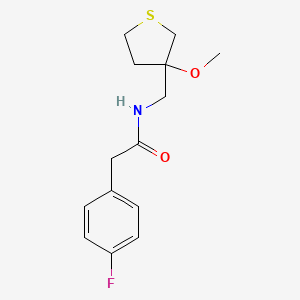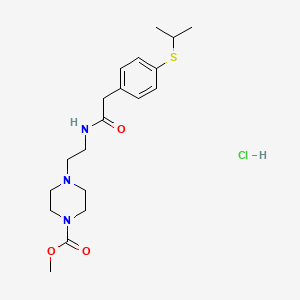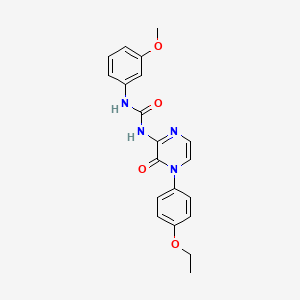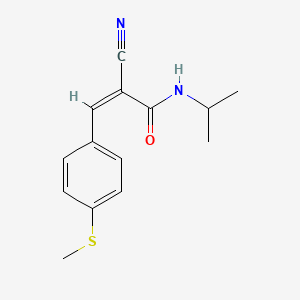
2-(4-fluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide, commonly known as FMT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. FMT is a member of the acetamide family and is a derivative of the opioid receptor antagonist, naltrexone.
作用机制
FMT acts as a competitive antagonist at the mu-opioid receptor, blocking the effects of opioids on the brain. It also has partial agonist activity at the kappa-opioid receptor, which is involved in pain sensation and mood regulation. FMT has been shown to have a longer duration of action than naltrexone, making it a promising candidate for the treatment of opioid addiction.
Biochemical and Physiological Effects
FMT has been shown to have a dose-dependent effect on pain sensation and opioid-induced hyperalgesia in animal models. It has also been shown to decrease the rewarding effects of opioids and reduce the likelihood of relapse in animal models of opioid addiction. FMT has been well-tolerated in animal studies, with no significant adverse effects reported.
实验室实验的优点和局限性
FMT has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor and a longer duration of action than naltrexone, making it a useful tool for studying the mu-opioid receptor and its interactions with other compounds. FMT has also been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
One limitation of FMT is its limited solubility in water, which can make it difficult to administer in experimental settings. Another limitation is its potential for off-target effects, as it has partial agonist activity at the kappa-opioid receptor. This can complicate the interpretation of experimental results and requires careful consideration when designing experiments.
未来方向
There are several future directions for research on FMT. One area of interest is its potential use in the treatment of opioid addiction. FMT has been shown to block the effects of opioids on the brain and reduce the likelihood of relapse in animal models of addiction. Further research is needed to determine its efficacy and safety in human trials.
Another area of interest is the development of FMT analogs with improved solubility and selectivity for the mu-opioid receptor. This could lead to the development of more effective tools for studying the mu-opioid receptor and its interactions with other compounds.
Conclusion
2-(4-fluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide, or FMT, is a synthetic compound with potential applications in medical research. FMT has a high affinity for the mu-opioid receptor and has been shown to have a longer duration of action than naltrexone. It has been studied for its potential use in the treatment of opioid addiction and as a tool for studying the mu-opioid receptor. FMT has several advantages for use in lab experiments, including its high affinity for the mu-opioid receptor and well-tolerated profile in animal studies. However, its limited solubility and potential for off-target effects are limitations that require careful consideration when designing experiments. Future research on FMT will focus on its potential use in the treatment of opioid addiction and the development of FMT analogs with improved solubility and selectivity for the mu-opioid receptor.
合成方法
FMT is synthesized through a multistep process that involves the reaction of 4-fluoroacetophenone with 3-methoxytetrahydrothiophene-3-carbaldehyde, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is purified through column chromatography and characterized through spectroscopic techniques.
科学研究应用
FMT has been studied extensively for its potential use in medical research. It has been shown to have a high affinity for the mu-opioid receptor, which is involved in pain sensation and addiction. FMT has been used as a tool to study the mu-opioid receptor and its interactions with other compounds. It has also been studied for its potential use in the treatment of opioid addiction, as it can block the effects of opioids on the brain.
属性
IUPAC Name |
2-(4-fluorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2S/c1-18-14(6-7-19-10-14)9-16-13(17)8-11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGTWYYIECINHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(2,4-dioxooxazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2623272.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2623273.png)
![N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2623274.png)


![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)
![8-(3,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623278.png)
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)

![3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2623284.png)